REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[N+:10]([O-])([OH:12])=[O:11]>C(O)(=O)C>[F:8][C:7]1[C:2]([F:1])=[CH:3][C:4]([OH:9])=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=1
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Name
|
|
Quantity
|
3.1 g
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Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1F)O
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Type
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CUSTOM
|
Details
|
the mixture was stirred for another hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The temperature was kept under 50° C. during the entire addition
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Type
|
ADDITION
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Details
|
addition
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Type
|
ADDITION
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Details
|
The reaction mixture was poured onto ice-water
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Type
|
CUSTOM
|
Details
|
giving
|
Type
|
CUSTOM
|
Details
|
precipitation of a yellowish solid
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C=C1F)O)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |